Lomitapide

Description

Properties

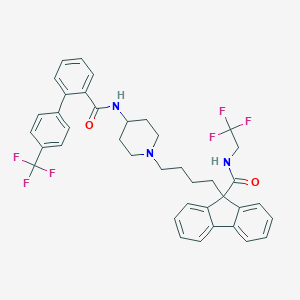

IUPAC Name |

N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBCVAKAJPKAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171294 | |

| Record name | Lomitapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182431-12-5 | |

| Record name | Lomitapide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomitapide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomitapide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomitapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMITAPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lomitapide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Lomitapide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomitapide, a first-in-class microsomal triglyceride transfer protein (MTP) inhibitor, represents a significant advancement in the management of homozygous familial hypercholesterolemia (HoFH). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the initial high-throughput screening efforts that led to its identification, the evolution of its chemical synthesis, and the key preclinical and clinical findings that established its efficacy and safety profile. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and lipidology, offering insights into the scientific journey of this important therapeutic agent.

Discovery of this compound: From High-Throughput Screening to a Novel Therapeutic

The journey to the discovery of this compound began with the understanding that inhibiting the microsomal triglyceride transfer protein (MTP) could be a viable strategy for lowering low-density lipoprotein cholesterol (LDL-C). This concept was spurred by the study of abetalipoproteinemia, a rare genetic disorder caused by mutations in the MTP gene, leading to extremely low levels of LDL-C.

Researchers at Bristol-Myers Squibb initiated a high-throughput screening of their extensive chemical library to identify inhibitors of MTP-mediated triglyceride transfer. This effort led to the discovery of an initial lead compound, BMS-200150, which demonstrated in vitro inhibition of MTP and the secretion of apolipoprotein B (apoB) from the human hepatoma cell line, HepG2. However, BMS-200150 lacked in vivo activity in animal models.[1]

Subsequent medicinal chemistry efforts focused on modifying the initial lead to improve its potency and pharmacokinetic properties. This led to the development of BMS-201038, later named this compound. This compound exhibited subnanomolar potency in both lipid transfer and HepG2 apoB secretion assays.[1]

Key Institutions and Researchers

The initial discovery and development of this compound (then BMS-201038) were conducted by Bristol-Myers Squibb . Later, the clinical development for homozygous familial hypercholesterolemia was significantly advanced through a collaboration with researchers at the University of Pennsylvania School of Medicine . A pivotal phase 3 study was funded in part by the FDA Office of the Orphan Product Development and Aegerion Pharmaceuticals . Dr. Marina Cuchel from the University of Pennsylvania served as the lead principal investigator for a key clinical trial.[2]

Chemical Synthesis of this compound

The chemical synthesis of this compound has been described in several patents. A common synthetic route involves the condensation of two key intermediates.

Synthetic Pathway Overview

dot

Caption: General synthetic scheme for this compound Mesylate.

Experimental Protocol for Synthesis

The following is a generalized protocol based on patented synthesis methods:

-

Condensation: The bromobutyl 9H-fluorene carboxamide derivative (Formula II) is reacted with the piperidinyl biphenyl carboxamide derivative (Formula IIIa) in a suitable solvent such as dimethylformamide. The reaction is typically carried out in the presence of a base.[1][3]

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the crude this compound free base. This may involve extraction and purification steps.

-

Purification: The crude product is purified, often by recrystallization or chromatography, to yield pure this compound free base.

-

Salt Formation: The purified this compound free base is then dissolved in a suitable solvent, such as methanol, and treated with methanesulfonic acid to form the mesylate salt.[1][3]

-

Final Isolation: The resulting this compound mesylate is isolated, typically by filtration, and dried to yield the final active pharmaceutical ingredient.

Mechanism of Action: MTP Inhibition

This compound's therapeutic effect is derived from its potent and selective inhibition of the microsomal triglyceride transfer protein (MTP).

Signaling Pathway

References

Preclinical Evaluation of Lomitapide in Hypercholesterolemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical investigations into lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), for the management of hypercholesterolemia. It covers the fundamental mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols employed in this research.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly binding to and inhibiting the microsomal triglyceride transfer protein (MTP) located within the endoplasmic reticulum of hepatocytes and enterocytes.[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[3][4] In the liver, MTP facilitates the lipidation of apoB-100 to form very-low-density lipoproteins (VLDL). In the intestine, it is required for the formation of chylomicrons, which contain apoB-48.[3]

By inhibiting MTP, this compound effectively blocks the assembly of these precursor lipoproteins, leading to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine.[2][5] This dual action results in decreased plasma concentrations of VLDL and consequently lower levels of low-density lipoprotein cholesterol (LDL-C), as LDL is a metabolic byproduct of VLDL.[4] This mechanism is independent of the LDL receptor (LDLR), making it an effective therapeutic strategy for conditions like homozygous familial hypercholesterolemia (HoFH), where LDLR function is severely impaired.[6][7]

References

- 1. dovepress.com [dovepress.com]

- 2. This compound–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Beneficial Effect of this compound on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Lomitapide's MTP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Lomitapide, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). The document details the quantitative aspects of its inhibitory activity, comprehensive experimental protocols for assessing MTP inhibition, and visual representations of the relevant biological pathways and experimental procedures.

Quantitative Inhibition of MTP by this compound

This compound is a small molecule that directly binds to and inhibits MTP, preventing the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine.[1][2] The in vitro potency of this compound has been determined using various assay systems, with reported 50% inhibitory concentrations (IC50) in the low nanomolar range. The variation in reported IC50 values can be attributed to different experimental conditions, such as the source of MTP (e.g., human, rat, hamster), the nature of the lipid vesicles used in the assay, and the specific assay methodology.[3]

| Parameter | Value | Cell/System | Comments |

| IC50 | 5-7 nmol/L | Unilamellar vesicles with rat, hamster, and human MTP | [3] |

| IC50 | 0.62 µM | Caco-2 cells (P-gp inhibition) | [4] |

Experimental Protocols

A common and sensitive method for characterizing MTP inhibition in vitro is through a fluorescence-based triglyceride transfer assay. This assay measures the MTP-mediated transfer of a fluorescently labeled neutral lipid from a donor vesicle to an acceptor vesicle.

Principle of the Fluorescence-Based MTP Inhibition Assay

The assay utilizes donor vesicles containing a fluorescent lipid at a concentration that causes self-quenching.[5] In the presence of active MTP, the fluorescent lipid is transferred to acceptor vesicles.[5] This transfer results in the dequenching of the fluorescent signal, leading to an increase in fluorescence intensity that is directly proportional to MTP activity.[5][6] The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in the rate of fluorescence increase.

Materials and Reagents

-

MTP source: Purified MTP, or cell/tissue homogenates (e.g., from HepG2 cells)[7]

-

Donor vesicles: Small unilamellar vesicles containing a self-quenching fluorescently labeled triglyceride.

-

Acceptor vesicles: Small unilamellar vesicles, typically composed of phosphatidylcholine.[5]

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4, with 50 mM KCl and 5 mM MgCl2)[7]

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microtiter plates.[8]

-

Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen fluorescent lipid (e.g., λex = 465 nm / λem = 535 nm).[7]

Assay Procedure

-

Preparation of Reagents: Prepare working solutions of donor vesicles, acceptor vesicles, and MTP source in assay buffer. Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Acceptor Vesicles

-

Donor Vesicles

-

This compound solution at various concentrations (or vehicle control).

-

-

Initiation of Reaction: Add the MTP source to each well to initiate the transfer reaction. The final reaction volume is typically 200 µL.[7]

-

Incubation: Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the activity of the MTP source.[5][7]

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate intervals using a fluorometer.

-

Data Analysis:

-

Subtract the background fluorescence (wells without MTP) from all readings.

-

Plot the rate of fluorescence increase against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway of MTP Inhibition by this compound

References

- 1. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ahajournals.org [ahajournals.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Lomitapide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[1][2] By inhibiting MTP, this compound effectively reduces the synthesis of chylomicrons and very-low-density lipoproteins (VLDL), leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins.[1][2] This mechanism of action, independent of the LDL receptor, makes this compound a valuable therapeutic option for conditions characterized by extremely high LDL-C levels, such as homozygous familial hypercholesterolemia (HoFH).[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: MTP Inhibition

This compound exerts its primary pharmacodynamic effect by directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum.[1] This action blocks the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB molecules, thereby preventing the formation and secretion of VLDL from hepatocytes and chylomicrons from enterocytes.[1] The subsequent catabolism of VLDL is a primary source of plasma LDL; thus, the reduction in VLDL production leads to a significant decrease in LDL-C levels.[1]

Figure 1: Mechanism of Action of this compound in the Hepatocyte.

Quantitative Effects on Lipid Profiles

Animal studies have consistently demonstrated the potent lipid-lowering effects of this compound. The most comprehensive data comes from studies in mouse models of obesity and hypercholesterolemia.

Table 1: Effects of this compound on Plasma Lipids in C57BL/6 Mice with High-Fat Diet (HFD)-Induced Obesity

| Parameter | Control (HFD) | This compound (1 mg/kg/day) | % Change |

| Total Cholesterol (mg/dL) | ~200 | ~125 | ↓ ~37.5% |

| LDL-C (mg/dL) | ~125 | ~50 | ↓ ~60% |

| HDL-C (mg/dL) | ~100 | ~75 | ↓ ~25% |

| Triglycerides (mg/dL) | ~150 | ~75 | ↓ ~50% |

| Data are approximate values derived from graphical representations in the cited literature. |

Table 2: Effects of this compound on Plasma Lipids in LDLr-/- Mice with High-Fat Diet (HFD)-Induced Obesity[4][5]

| Parameter | Control (HFD) (mg/dL) | This compound (1 mg/kg/day) (mg/dL) | % Change |

| Total Cholesterol | 600.9 ± 23.6 | 451.7 ± 33.4 | ↓ 24.8% |

| LDL/VLDL-C | 250.6 ± 28.9 | 161.1 ± 12.24 | ↓ 35.7% |

| Triglycerides | 299.5 ± 24.1 | 194.1 ± 28.1 | ↓ 35.2% |

| Values are presented as mean ± SEM.[4][5] |

Studies in other animal models, such as the Watanabe heritable hyperlipidemic (WHHL) rabbit, an animal model of HoFH, have also shown significant reductions in LDL-C levels with this compound treatment.[6] In these rabbits, this compound has been shown to reduce LDL-C levels by as much as 38% to 50%.[6]

Beyond Lipid Lowering: Effects on Inflammatory and Oxidative Stress Pathways

Recent research has illuminated the pleiotropic effects of this compound, extending beyond its primary lipid-lowering action. In animal models of obesity and hypercholesterolemia, this compound treatment has been associated with a significant reduction in markers of inflammation, oxidative stress, and endoplasmic reticulum (ER) stress.[4][6][7]

Table 3: Effects of this compound on Markers of Inflammation, Oxidative Stress, and ER Stress in LDLr-/- Mice[4]

| Marker Category | Marker | Effect of this compound Treatment |

| Inflammation | IL-6, KC/GRO, TNFα | ↓ |

| VCAM1, p65, p50 | ↓ | |

| Oxidative Stress | NOX2 | ↓ |

| ER Stress | BIP, ATF4, ATF6 | ↓ |

| Arrows indicate a decrease in the levels of the respective markers following this compound treatment.[4] |

These findings suggest that the benefits of this compound on cardiovascular health may be partly attributable to its anti-inflammatory and antioxidant properties, likely secondary to the reduction in circulating atherogenic lipoproteins.

Figure 2: Downstream Effects of this compound on Vascular Health.

Detailed Experimental Protocols

The following sections outline the methodologies employed in key animal studies investigating the pharmacodynamics of this compound.

Animal Models and Drug Administration

-

C57BL/6 Mice with HFD-Induced Obesity:

-

LDLr-/- Mice:

Figure 3: Experimental Workflow for this compound Studies in Mice.

Analytical Methods

-

Lipid Profile Analysis:

-

Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are typically measured using commercially available enzymatic colorimetric assay kits.

-

-

Analysis of Inflammatory Markers:

-

Mesoscale Discovery V-Plex Assays: This multiplex immunoassay platform is used to quantify the levels of various cytokines (e.g., IL-6, KC/GRO, TNFα) in plasma samples.[4][8] The assays are based on electrochemiluminescence detection, providing high sensitivity and a wide dynamic range.[8]

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory markers (e.g., p65, p50, TNFα, VCAM1) in tissues such as the aorta are determined by qRT-PCR.[4]

-

-

Assessment of Oxidative and ER Stress:

-

qRT-PCR: The gene expression of markers for ER stress (e.g., BIP, ATF4, ATF6) and oxidative stress (e.g., NOX2) is quantified in vascular tissues using qRT-PCR.[4][9][10]

-

Western Blotting: Protein levels of ER stress markers (e.g., BIP, CHOP) and inflammatory proteins (e.g., TNFα, p65) are measured by Western blot analysis of tissue lysates.[4]

-

Superoxide Production Measurement: Vascular superoxide production can be assessed using techniques like dihydroethidium (DHE) staining followed by fluorescence microscopy or HPLC-based methods for more specific quantification.[4][7]

-

Conclusion

Preclinical studies in animal models have robustly demonstrated the efficacy of this compound in lowering atherogenic lipoproteins, primarily through the inhibition of MTP. The quantitative data from mouse models of obesity and hypercholesterolemia highlight its potent effects on LDL-C and triglycerides. Furthermore, emerging evidence suggests that this compound may confer additional cardiovascular benefits by mitigating inflammation, oxidative stress, and ER stress. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound's pharmacodynamics and the exploration of its full therapeutic potential. These findings in animal models have laid a strong foundation for the clinical development and use of this compound in managing severe hypercholesterolemia.

References

- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. ahajournals.org [ahajournals.org]

- 8. mesoscale.com [mesoscale.com]

- 9. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro MTP Inhibition Assay Using Lomitapide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2][3] By facilitating the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, MTP plays a pivotal role in lipid metabolism. Inhibition of MTP is a therapeutic strategy for lowering circulating levels of LDL-cholesterol.

Lomitapide is a potent, selective inhibitor of MTP.[1][4] It binds directly to MTP in the endoplasmic reticulum, thereby preventing the loading of lipids onto apoB and reducing the production and secretion of VLDL.[5][6] This mechanism of action makes this compound an effective agent for the treatment of homozygous familial hypercholesterolemia.

These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on MTP. The assay relies on the principle of fluorescence resonance energy transfer (FRET) between a fluorescently labeled lipid donor and an acceptor molecule within a lipid vesicle. MTP-mediated transfer of the fluorescent lipid to an unlabeled acceptor vesicle results in an increase in fluorescence intensity, which is quenched in the presence of an inhibitor like this compound.

Signaling Pathway and Mechanism of Action

This compound directly inhibits the microsomal triglyceride transfer protein (MTP), which is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the endoplasmic reticulum. This inhibition reduces the secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine, ultimately leading to lower plasma levels of LDL-cholesterol.

Caption: Mechanism of this compound's MTP Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against MTP from various sources. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target | Assay Type | Cell Line/Source | IC50 (nM) | Reference(s) |

| This compound | MTP | Potency Inhibition | - | 8 | [1][5] |

| This compound (BMS-201038) | Human MTP | apoB Secretion | HepG2 | 0.8 | [1] |

| This compound | P-glycoprotein | Digoxin Efflux | - | 620 | [7] |

Experimental Protocols

This section provides a detailed methodology for a fluorescence-based in vitro MTP inhibition assay.

Materials and Reagents

-

This compound: Prepare a stock solution in DMSO.

-

MTP Source: Can be purified MTP, or more commonly, cell lysate from a cell line expressing MTP, such as HepG2 human hepatoma cells.[1]

-

Donor Vesicles: Small unilamellar vesicles containing a fluorescently labeled phospholipid (e.g., N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, NBD-PE) and a quenching agent.

-

Acceptor Vesicles: Small unilamellar vesicles without any fluorescent label.

-

Assay Buffer: e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~465 nm and emission at ~535 nm.[8]

Preparation of Cell Lysate (MTP Source) from HepG2 Cells

-

Culture HepG2 cells to ~80-90% confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in a suitable lysis buffer (e.g., assay buffer with protease inhibitors).

-

Homogenize the cell suspension by sonication or using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the microsomal fraction with MTP.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Preparation of Donor and Acceptor Vesicles

-

Prepare lipid mixtures in chloroform. For donor vesicles, include the NBD-labeled phospholipid and a quencher. For acceptor vesicles, use unlabeled phospholipids.

-

Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

-

Further dry the lipid films under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid films with assay buffer by vortexing.

-

Create small unilamellar vesicles by sonication on ice or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

MTP Inhibition Assay Protocol

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

MTP-containing cell lysate (e.g., 20-50 µg of protein)

-

This compound at various concentrations (or DMSO for control).

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to MTP.

-

Add the acceptor vesicles to each well.

-

Initiate the reaction by adding the donor vesicles to each well.

-

Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[8]

-

Take readings every 5-10 minutes for a total of 60-120 minutes at 37°C.

Data Analysis

-

Subtract the background fluorescence (wells with no MTP) from all readings.

-

Calculate the rate of MTP activity (increase in fluorescence per unit time) for each this compound concentration.

-

Normalize the MTP activity, setting the activity in the absence of inhibitor (DMSO control) to 100%.

-

Plot the percentage of MTP activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the key steps in the in vitro MTP inhibition assay.

Caption: Workflow for the MTP Inhibition Assay.

Troubleshooting

-

High Background Fluorescence:

-

Cause: Spontaneous transfer of NBD-lipids or instability of donor vesicles.

-

Solution: Ensure proper preparation and storage of vesicles. Optimize the concentration of the quencher in the donor vesicles.

-

-

Low Signal-to-Noise Ratio:

-

Cause: Insufficient MTP activity or suboptimal assay conditions.

-

Solution: Increase the amount of cell lysate. Optimize the concentrations of donor and acceptor vesicles. Ensure the plate reader settings are optimal for the fluorophore.

-

-

Inconsistent Results:

-

Cause: Pipetting errors, temperature fluctuations, or variability in reagent preparation.

-

Solution: Use calibrated pipettes and ensure consistent mixing. Maintain a stable temperature during the assay. Prepare fresh reagents for each experiment.

-

By following these detailed protocols and considering the troubleshooting tips, researchers can effectively utilize this in vitro assay to characterize the inhibitory potential of this compound and other compounds targeting MTP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CETP | TargetMol [targetmol.com]

- 6. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Lomitapide Studies in Animal Models of Homozygous Familial Hypercholesterolemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the study of Lomitapide for the treatment of Homozygous Familial Hypercholesterolemia (HoFH). Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.

Introduction to Homozygous Familial Hypercholesterolemia and this compound

Homozygous Familial Hypercholesterolemia (HoFH) is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) from birth, leading to premature and aggressive atherosclerotic cardiovascular disease.[1] The underlying cause is typically mutations in both alleles of the LDL receptor gene, resulting in impaired clearance of LDL from the circulation.

This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[2][3] MTP is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound reduces the production and secretion of these lipoproteins, thereby lowering plasma levels of LDL-C, total cholesterol, and triglycerides.[2][3]

Animal Models of Homozygous Familial Hypercholesterolemia

Two key animal models are widely used to recapitulate the human HoFH phenotype and to evaluate the efficacy of lipid-lowering therapies like this compound:

-

LDL receptor-deficient (LDLr-/-) mice: These genetically engineered mice lack functional LDL receptors, leading to elevated plasma LDL-C levels. To more closely mimic the human lipoprotein profile, these mice are often fed a high-fat diet.

-

Watanabe Heritable Hyperlipidemic (WHHL) rabbits: This rabbit strain has a naturally occurring mutation in the LDL receptor gene, resulting in a phenotype that closely resembles human HoFH, including severe hypercholesterolemia and the development of spontaneous atherosclerosis.[4][5][6][7]

Efficacy of this compound in HoFH Animal Models

Studies in both LDLr-/- mice and WHHL rabbits have demonstrated the potent lipid-lowering effects of MTP inhibitors like this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other MTP inhibitors in LDLr-/- mice and WHHL rabbits.

Table 1: Effect of this compound on Lipid Profile in LDLr-/- Mice on a High-Fat Diet [8][9]

| Parameter | Control (High-Fat Diet) | This compound Treated (1 mg/kg/day) | % Change |

| Total Cholesterol (mg/dL) | 600.9 ± 23.6 | 451.7 ± 33.4 | -24.8% |

| LDL/VLDL (mg/dL) | 250.6 ± 28.9 | 161.1 ± 12.24 | -35.7% |

| Triglycerides (mg/dL) | 299.5 ± 24.1 | 194.1 ± 28.1 | -35.2% |

| Body Weight (g) | 47.5 ± 1.5 | 40.3 ± 1.8 | -15.2% |

| Fat Mass (%) | 41.6 ± 1.9 | 31.8 ± 1.7 | -23.6% |

| Blood Glucose (mg/dL) | 215.5 ± 21.9 | 142.3 ± 7.7 | -33.9% |

Table 2: Effect of MTP Inhibitor (Implitapide) on Lipid Profile in WHHL Rabbits [10]

| Parameter | Dose of Implitapide | % Reduction |

| Plasma Cholesterol | 12 mg/kg | 70% |

| Plasma Triglycerides | 12 mg/kg | 45% |

| VLDL Secretion Rate | 12 mg/kg | 80% |

Key Experimental Protocols

Detailed methodologies for essential experiments in the evaluation of this compound are provided below.

Protocol 1: Serum Cholesterol Measurement in Mice

This protocol outlines the procedure for quantifying total cholesterol levels in mouse serum using a commercial ELISA kit.

Materials:

-

Mouse serum samples

-

Commercial Mouse Total Cholesterol ELISA Kit

-

Microplate reader

-

Pipettes and tips

-

Distilled water

-

Absorbent paper

Procedure:

-

Sample Collection and Preparation:

-

Collect blood from mice via cardiac puncture or tail vein bleeding.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the serum.

-

Collect the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

-

-

Assay Procedure (example based on a typical ELISA kit):

-

Bring all reagents and samples to room temperature.

-

Prepare standards and samples in duplicate in a 96-well plate.

-

Add 50 µL of Standard or Sample to the appropriate wells.

-

Add 50 µL of HRP-conjugate to each well.

-

Cover the plate and incubate for 60 minutes at 37°C.

-

Wash the plate five times with wash buffer.

-

Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

-

Incubate for 15 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 15 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cholesterol concentration of the samples by interpolating their absorbance values on the standard curve.

-

Protocol 2: Apolipoprotein B (ApoB) Secretion Assay from Primary Mouse Hepatocytes

This protocol describes a method to measure the secretion of ApoB from primary mouse hepatocytes, a key indicator of VLDL and chylomicron production.[2]

Materials:

-

Primary mouse hepatocytes

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Collagen-coated culture plates

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ApoB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Isolation and Culture of Primary Hepatocytes:

-

Isolate hepatocytes from mouse liver using a two-step collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated plates in DMEM with 10% FBS and 1% P/S.

-

Allow the cells to attach for 3-4 hours.

-

-

This compound Treatment and Sample Collection:

-

Wash the cells with PBS and replace the medium with serum-free DMEM.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

After the desired incubation period (e.g., 24 hours), collect the culture medium.

-

Centrifuge the medium at 500 x g for 5 minutes to remove cell debris.

-

Lyse the cells in lysis buffer to measure intracellular ApoB and total protein.

-

-

Western Blot Analysis of Secreted ApoB:

-

Concentrate the collected medium using centrifugal filters if necessary.

-

Measure the protein concentration of the cell lysates using a BCA assay.

-

Load equal amounts of total protein from the cell lysates and equal volumes of the concentrated medium onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ApoB overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities of secreted ApoB and intracellular ApoB using densitometry software.

-

Normalize the secreted ApoB levels to the total cellular protein concentration or to an internal loading control in the cell lysate.

-

Protocol 3: In Vivo VLDL Secretion Assay in Mice

This protocol details the measurement of VLDL secretion in mice using the Triton WR-1339 method.[3][10] Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the clearance of newly secreted VLDL from the circulation.

Materials:

-

Mice (fasted for 4-6 hours)

-

Triton WR-1339 solution (10% w/v in sterile saline)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Triglyceride measurement kit

Procedure:

-

Animal Preparation:

-

Fast the mice for 4-6 hours with free access to water.

-

-

Triton WR-1339 Injection:

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Inject Triton WR-1339 solution intravenously via the tail vein at a dose of 500 mg/kg body weight.

-

-

Serial Blood Sampling:

-

Collect blood samples at regular intervals after the injection (e.g., 30, 60, 90, and 120 minutes).

-

Process the blood samples to obtain plasma or serum.

-

-

Triglyceride Measurement:

-

Measure the triglyceride concentration in the plasma/serum samples from each time point using a commercial triglyceride assay kit.

-

-

Data Analysis:

-

Plot the plasma triglyceride concentration against time for each mouse.

-

The rate of VLDL-triglyceride secretion is calculated from the slope of the linear portion of the curve.

-

The secretion rate is typically expressed as mg of triglyceride per dL of plasma per hour.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in a hepatocyte.

Experimental Workflow for VLDL Secretion Assay

Caption: Workflow for in vivo VLDL secretion assay in mice.

Logical Relationship of HoFH Animal Models

Caption: Relationship between HoFH and its primary animal models.

References

- 1. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion [ouci.dntb.gov.ua]

- 2. The effect of this compound on cardiovascular outcome measures in homozygous familial hypercholesterolemia: A modelling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Age-associated decrease in plasma cholesterol and changes in cholesterol metabolism in homozygous Watanabe heritable hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in Japanese Patients with Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triglyceride metabolism in heterozygote of Watanabe heritable hyperlipidemic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Assessing Lomitapide's Effect on Lipoprotein Production

Audience: Researchers, scientists, and drug development professionals.

Introduction Lomitapide is an inhibitor of the microsomal triglyceride transfer protein (MTP) approved by the US Food and Drug Administration (FDA) as an adjunct therapy for adult patients with homozygous familial hypercholesterolemia (HoFH).[1] HoFH is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C), leading to premature and aggressive atherosclerotic cardiovascular disease.[2][3] this compound's mechanism of action, which is independent of LDL receptor function, provides a critical therapeutic option for this patient population.[4][5] It functions by directly binding to and inhibiting MTP within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes.[1][6] This action impedes the assembly of apolipoprotein B (apoB)-containing lipoproteins, thereby reducing the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine.[2][6][7] The subsequent decrease in VLDL production leads to a significant reduction in plasma LDL-C levels.[8] This document provides detailed protocols for assessing the in vitro and cellular effects of this compound on lipoprotein production, serving as a guide for research and drug development professionals.

Mechanism of Action: MTP Inhibition

This compound's primary therapeutic effect stems from its potent inhibition of MTP, an intracellular lipid transfer protein essential for the assembly of VLDL and chylomicrons.[6][9] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules within the endoplasmic reticulum.[6][8] By inhibiting MTP, this compound effectively halts the lipidation of apoB, preventing the formation of mature, secretion-competent VLDL particles in the liver and chylomicrons in the intestine.[2][7] This leads to a marked reduction in the production rate of apoB-containing lipoproteins.[9]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - BioPharma Notes [biopharmanotes.com]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. ajmc.com [ajmc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of Lomitapide and Statins in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigational use of Lomitapide in combination with statins. The information compiled herein is intended for research purposes and is based on existing clinical and preclinical data.

Introduction

This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP or MTTP) and is approved as an adjunct therapy for adult patients with homozygous familial hypercholesterolemia (HoFH)[1][2][3]. HoFH is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) and premature atherosclerotic cardiovascular disease[4][5]. Statins, inhibitors of HMG-CoA reductase, are the cornerstone of lipid-lowering therapy[6][7]. However, in HoFH, where LDL receptor function is severely impaired or absent, the efficacy of statins is limited[5].

The combination of this compound and statins offers a dual-mechanism approach to aggressively lower LDL-C levels. This compound reduces the production of apolipoprotein B (apoB)-containing lipoproteins (VLDL and chylomicrons) in the liver and intestine, a mechanism independent of the LDL receptor[8][9][10]. Statins primarily work by inhibiting cholesterol synthesis, which leads to an upregulation of LDL receptors in the liver, enhancing the clearance of LDL-C from circulation[6][11]. In a research context, studying this combination is crucial for understanding synergistic effects, managing potential drug interactions, and optimizing treatment strategies for severe hypercholesterolemias.

Mechanism of Action

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[6][7]. This reduces intracellular cholesterol levels in hepatocytes, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream[6].

This compound directly binds to and inhibits MTP in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes[1][2][8]. MTP is essential for the assembly and secretion of apoB-containing lipoproteins. By inhibiting MTP, this compound reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, thereby decreasing the production of their catabolic product, LDL[8][10].

Caption: Combined signaling pathways of Statins and this compound.

Data Presentation: Efficacy and Safety

The following tables summarize quantitative data from clinical studies on the use of this compound, often in combination with existing lipid-lowering therapies including statins.

Table 1: Lipid-Lowering Efficacy of this compound in HoFH Patients (on background statin therapy)

| Parameter | Baseline (Mean) | % Change from Baseline (Mean) | Study Reference |

|---|---|---|---|

| LDL-C | 336 mg/dL | -50% at 26 weeks | [4] |

| 251.7 mg/dL | -65.5% at 3 months | [12] | |

| Varies | -40% | [3][13] | |

| Total Cholesterol | 317.4 mg/dL | -55.3% at 3 months | [12] |

| Apolipoprotein B (ApoB) | Varies | -39% at 26 weeks | [14] |

| Triglycerides | 105.3 mg/dL | -41.3% at 3 months | [12] |

| Varies | -65% | [14] | |

| Lipoprotein(a) [Lp(a)] | 63.7 mg/dL | No significant change | [12] |

| | Varies | -27% (at higher doses) |[15] |

Table 2: Pharmacokinetic Interaction between this compound (60 mg) and Statins

| Statin | Change in Area Under the Curve (AUC) | Change in Maximum Concentration (Cmax) | Study Reference |

|---|---|---|---|

| Atorvastatin | +29% | +38% | [16] |

| Simvastatin Acid | +68% | +57% | [16] |

| Rosuvastatin | +32% | +4% |[16] |

Table 3: Common Adverse Events Associated with this compound Therapy

| Adverse Event | Frequency / Observation | Management / Notes | Study Reference |

|---|---|---|---|

| Gastrointestinal Events | Most common (diarrhea, nausea, vomiting, abdominal pain) | Dose-related and often transient. Mitigated by adherence to a low-fat diet (<20% of calories from fat). | [1][3][4] |

| Hepatic Steatosis | Median increase in liver fat of 6% from a 1% baseline. | Accumulation of hepatic fat is a known effect. Requires monitoring. | [1][13] |

| Elevated Transaminases (ALT/AST) | ~34% of patients experienced elevations in clinical trials. | Elevations are typically not associated with increased bilirubin. Requires regular monitoring and potential dose adjustment. |[1][17] |

Experimental Protocols

This protocol outlines a study to assess the synergistic lipid-lowering effects of this compound and a statin (e.g., Atorvastatin) in a relevant animal model, such as LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol diet.

Objective: To determine if the combination of this compound and Atorvastatin results in a greater reduction in plasma lipids than either agent alone.

Materials:

-

LDLR-/- mice (8-10 weeks old)

-

High-fat/high-cholesterol diet

-

This compound

-

Atorvastatin

-

Vehicle (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Standard laboratory equipment for lipid analysis

Methodology:

-

Acclimatization & Diet Induction: Acclimatize mice for one week. For the subsequent four weeks, feed all mice a high-fat/high-cholesterol diet to induce hypercholesterolemia.

-

Baseline Sampling: Collect baseline blood samples via tail vein or retro-orbital sinus for lipid profiling.

-

Group Allocation: Randomly assign mice (n=8-10 per group) to one of four treatment groups:

-

Group 1: Vehicle control (oral gavage, daily)

-

Group 2: Atorvastatin (e.g., 10 mg/kg, oral gavage, daily)

-

Group 3: this compound (e.g., 3 mg/kg, oral gavage, daily)

-

Group 4: Atorvastatin (10 mg/kg) + this compound (3 mg/kg) (oral gavage, daily)

-

-

Treatment Period: Administer treatments for 4-8 weeks. Monitor animal weight and health status regularly.

-

Sample Collection: Collect blood samples at specified intervals (e.g., weekly or bi-weekly) and a terminal blood sample via cardiac puncture. Perfuse and collect liver tissue for histological analysis (e.g., Oil Red O staining for steatosis).

-

Lipid Analysis: Centrifuge blood to separate plasma. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using an automated clinical chemistry analyzer or specific ELISA kits.

-

Data Analysis: Compare lipid levels between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Assess for synergy using methods such as the Loewe additivity model[18].

Caption: Workflow for a preclinical in vivo combination study.

This protocol outlines key steps for monitoring human subjects in a research study investigating this compound as an add-on to stable statin therapy for HoFH.

Objective: To evaluate the long-term safety and efficacy of this compound in combination with statins.

Inclusion Criteria:

-

Confirmed diagnosis of HoFH (genetic or clinical)[19].

-

Age ≥ 18 years.

-

On a stable, maximally tolerated dose of a statin for at least 6 weeks[20].

-

LDL-C levels remain above target (e.g., >100 mg/dL).

Exclusion Criteria:

-

Active liver disease or unexplained persistent elevations of serum transaminases[21].

-

Pregnancy or breastfeeding[17].

-

Concomitant use of moderate or strong CYP3A4 inhibitors[20][22].

Methodology:

-

Screening & Baseline:

-

Obtain informed consent.

-

Conduct a full physical exam and medical history.

-

Perform baseline laboratory tests: full lipid panel, liver function tests (ALT, AST, alkaline phosphatase, total bilirubin), and a negative pregnancy test for females of childbearing potential[1].

-

Initiate a low-fat diet (<20% of energy from fat) and provide nutritional counseling[1][19].

-

-

This compound Dose Titration:

-

Start this compound at a low dose (e.g., 5 mg daily), taken at least 2 hours after the evening meal[8].

-

Based on safety and tolerability (especially GI symptoms and liver enzymes), titrate the dose upwards at intervals of no less than 2 weeks (e.g., to 10 mg, 20 mg, 40 mg) to a maximum of 60 mg/day[8][23].

-

-

Statin Dose Adjustment:

-

This compound is a weak CYP3A4 inhibitor and can increase the concentration of certain statins[16][23].

-

If the subject is on atorvastatin, consider a maximum this compound dose of 30 mg daily[22].

-

If the subject is on simvastatin, reduce the simvastatin dose by 50% upon initiating this compound, with a maximum dose of 20-40 mg daily[22].

-

-

Monitoring Schedule:

-

Liver Function Tests (ALT, AST): Monitor before each dose increase, or monthly for the first year. Thereafter, monitor at least every 3 months[1].

-

Lipid Panel: Monitor at baseline and every 3-6 months to assess efficacy.

-

Adverse Events: Assess for gastrointestinal and other adverse events at every visit.

-

-

Dose Modification/Discontinuation Criteria:

-

If ALT or AST are ≥3x and <5x the upper limit of normal (ULN), repeat tests within one week. If confirmed, consider dose reduction or interruption.

-

If ALT or AST are ≥5x ULN, interrupt or discontinue treatment.

-

Discontinue if clinically significant liver toxicity is observed[1].

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-term experience with this compound treatment in patients with homozygous familial hypercholesterolemia: Over 10 years of efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Statin - Wikipedia [en.wikipedia.org]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A First-in-Class Drug, this compound, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. This compound does not alter PCSK9 and Lp(a) levels in homozygous familial hypercholesterolemia patients: Analysis on cytokines and lipid profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound modifies high-density lipoprotein function in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic interactions of the microsomal triglyceride transfer protein inhibitor, this compound, with drugs commonly used in the management of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. england.nhs.uk [england.nhs.uk]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. drugs.com [drugs.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. colesterolfamiliar.org [colesterolfamiliar.org]

A Comprehensive Guide to Administering Lomitapide in Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1] By hindering MTP activity, this compound effectively reduces the production of these lipoproteins, leading to a significant decrease in circulating levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides.[2][3] This mechanism of action makes this compound a valuable tool for studying lipid metabolism and a therapeutic agent for conditions like homozygous familial hypercholesterolemia (HoFH).[1]

This guide provides detailed application notes and protocols for the administration of this compound in rodent studies, designed to assist researchers in the fields of metabolic disease, cardiovascular research, and drug development.

Mechanism of Action: MTP Inhibition

This compound exerts its lipid-lowering effects by directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum. This inhibition prevents the transfer of triglycerides to nascent ApoB, a crucial step in the formation of VLDL and chylomicrons.[1] The subsequent reduction in the secretion of these lipoproteins from hepatocytes and enterocytes leads to a decrease in plasma LDL-C levels.[2]

Caption: Mechanism of action of this compound via MTP inhibition.

Experimental Protocols

Rodent Models of Hyperlipidemia

The selection of an appropriate rodent model is crucial for the successful investigation of this compound's effects. Two commonly used and effective models are:

-

High-Fat Diet (HFD)-Induced Hyperlipidemia: This model mimics diet-induced obesity and associated dyslipidemia in humans.

-

LDL Receptor Knockout (LDLr-/-) Mice: These genetically modified mice lack the LDL receptor, leading to elevated LDL-C levels, and are a relevant model for familial hypercholesterolemia.[4]

Protocol for High-Fat Diet-Induced Hyperlipidemia in Mice:

-

Animal Strain: C57BL/6 mice are a commonly used strain susceptible to diet-induced obesity and hyperlipidemia.[5]

-

Age: Start the diet at 6-8 weeks of age.[5]

-

Diet Composition: A high-fat diet with 60% of calories from fat is effective in inducing hyperlipidemia.[4][5] A diet composition with 2% cholesterol and 0.4% cholic acid can also effectively induce hypercholesterolemia.[6]

-

Duration: Feed the high-fat diet for a minimum of 12 weeks to establish a hyperlipidemic phenotype.[4][5]

-

Control Group: A control group should be fed a standard chow diet with a lower fat content (e.g., 5.8% fat).[5]

Protocol for Utilizing LDLr-/- Mice:

-

Animal Strain: LDLr-/- mice (e.g., from The Jackson Laboratory).[4]

-

Diet: These mice can be maintained on a standard chow diet to exhibit a baseline hypercholesterolemia. To exacerbate the phenotype, a high-fat diet can be administered as described above.[4]

Preparation and Administration of this compound

Formulation:

For oral gavage, this compound can be formulated in a vehicle such as a mixture of 45% saline, 40% PEG300, 5% Tween-80, and 10% DMSO.[7] The appropriate vehicle should be chosen based on the solubility of the compound and institutional guidelines. It is crucial to administer the same vehicle without the drug to the control group.

Dosage and Administration:

-

Dosage: A commonly used and effective dose of this compound in mouse studies is 1 mg/kg/day .[4][5] However, dose-response studies in rodents are limited, and researchers may need to determine the optimal dose for their specific experimental goals. In some cancer research models, doses as high as 20-50 mg/kg have been administered intraperitoneally.[7]

-

Administration Route: Oral gavage is the standard and recommended route for administering this compound in rodent studies to ensure accurate dosing.[4][5]

-

Timing: Administer the dose at the same time each day to maintain consistent plasma concentrations.

Protocol for Oral Gavage in Mice:

-

Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the procedure.

-

Gavage Needle Selection: Use a flexible or soft-tipped gavage needle of an appropriate size for the mouse to minimize the risk of esophageal or gastric injury.

-

Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

-

Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Administration: Slowly administer the this compound solution.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress.

Monitoring and Sample Collection

Blood Collection:

-

Frequency: Blood samples can be collected at baseline (before treatment) and at various time points during the study to monitor changes in lipid profiles.

-

Method: For longitudinal studies, repeated blood sampling can be performed via the saphenous vein or tail vein. For terminal studies, a larger volume of blood can be collected via cardiac puncture under anesthesia.

-

Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation or in serum separator tubes. Centrifuge the blood to separate plasma or serum, which can then be stored at -80°C for later analysis.

Lipid Profile Analysis:

-

Parameters: Measure the following lipid parameters using commercially available enzymatic assay kits:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Low-Density Lipoprotein Cholesterol (LDL-C) / Very-Low-Density Lipoprotein Cholesterol (VLDL-C)

-

Data Presentation

The following tables summarize the expected quantitative effects of this compound administration in a high-fat diet-induced hyperlipidemia mouse model, based on published data.[8][9]

Table 1: Effect of this compound on Metabolic Parameters in HFD-Fed LDLr-/- Mice

| Parameter | HFD Control (Mean ± SEM) | HFD + this compound (1 mg/kg/day) (Mean ± SEM) |

| Body Weight (g) | 47.5 ± 1.5 | 40.3 ± 1.8 |

| Blood Glucose (mg/dL) | 215.5 ± 21.9 | 142.3 ± 7.7 |

| Fat Mass (%) | 41.6 ± 1.9 | 31.8 ± 1.7 |

| Lean Mass (%) | 56.5 ± 1.8 | 65.2 ± 2.1 |

Table 2: Effect of this compound on Lipid Profile in HFD-Fed LDLr-/- Mice

| Parameter | HFD Control (Mean ± SEM) | HFD + this compound (1 mg/kg/day) (Mean ± SEM) |

| Total Cholesterol (mg/dL) | 600.9 ± 23.6 | 451.7 ± 33.4 |

| LDL/VLDL (mg/dL) | 250.6 ± 28.9 | 161.1 ± 12.24 |

| HDL (mg/dL) | No significant change | No significant change |

| Triglycerides (mg/dL) | 299.5 ± 24.1 | 194.1 ± 28.1 |

Experimental Workflow

Caption: Experimental workflow for a this compound rodent study.

Potential Adverse Effects and Considerations

-

Gastrointestinal Issues: Similar to human studies, gastrointestinal adverse effects may be observed in rodents. Monitoring for signs of diarrhea, reduced food intake, or weight loss is important.[3]

-

Hepatic Steatosis: this compound can lead to an accumulation of fat in the liver.[1] Therefore, at the end of the study, it is advisable to collect liver tissue for histological analysis (e.g., H&E and Oil Red O staining) to assess for steatosis.

-

Elevated Liver Enzymes: Monitoring of plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is recommended to assess potential liver toxicity.[3]

-

Pharmacokinetics: The half-life of this compound in humans is approximately 39.7 hours, and it has a low oral bioavailability of about 7%.[10][11] While specific pharmacokinetic data in rodents is limited, an estimated effective half-life of 24 to 30 hours has been suggested.[12] Researchers should consider these factors when designing their dosing regimen.

By following these detailed protocols and considering the potential effects of this compound, researchers can effectively utilize this compound to investigate lipid metabolism and its role in various disease states in rodent models.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of this compound in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Beneficial Effect of this compound on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Microsomal Triglyceride Transfer Protein Inhibitor, this compound, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Lomitapide Solubility Challenges in Aqueous Buffers

For researchers, scientists, and drug development professionals working with Lomitapide, its poor aqueous solubility presents a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter when preparing this compound solutions for your experiments.

Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS) at neutral pH.

Cause: this compound is a highly lipophilic molecule and is practically insoluble in aqueous solutions at neutral and alkaline pH.

Solutions:

-

pH Adjustment: this compound mesylate's solubility is pH-dependent, showing increased solubility in acidic conditions.[1][2] It is slightly soluble in aqueous solutions from pH 2 to 5.[1] For a 60 mg dose, solubility has been observed in 250 mL of water at a pH range of 1.3 to 6.[2]

-

Protocol: Attempt to dissolve this compound in a buffer with a pH below 6.0. Start with a small amount of powder and vortex thoroughly. Gradually increase the amount of powder until your target concentration is reached or saturation is observed. Be aware that the final pH of your solution may need to be adjusted for your specific experimental needs, which could risk precipitation.

-

-

Use of Organic Co-solvents: For researchers who are unable to work under acidic conditions, the use of organic co-solvents is a common and effective strategy.

-

Recommended Solvents: this compound is freely soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] It is soluble up to 20 mM in DMSO and 10 mM in ethanol.[5]

-

Protocol for Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. For example, a 10 mM or 20 mM stock solution.

-

Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C water bath).

-

Store the stock solution at -20°C to maintain stability.

-

-

Problem 2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.

Cause: This is a common issue with hydrophobic compounds. When the DMSO stock is diluted into an aqueous environment, the this compound is no longer in a solubilizing environment and crashes out of solution.

Solutions:

-

Serial Dilution and Vigorous Mixing:

-

Protocol: Instead of a single large dilution, perform a series of smaller, sequential dilutions. As you add the this compound stock to the aqueous buffer, ensure rapid and continuous mixing by vortexing or stirring. This can help to disperse the this compound molecules before they have a chance to aggregate and precipitate.

-

-

Pre-warming of Solutions:

-

Protocol: Pre-warm both your this compound stock solution and the aqueous buffer/media to 37°C before mixing. This can increase the kinetic solubility and reduce the likelihood of precipitation upon mixing.

-

-

Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

-

Recommended Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) and Pluronic® F-68 are commonly used in cell culture applications.

-

Protocol:

-

Prepare your aqueous buffer or cell culture medium containing a low concentration of the chosen surfactant (e.g., 0.01-0.1% Tween® 80).

-

Slowly add the this compound DMSO stock solution to the surfactant-containing medium while vortexing.

-

-

-

Formulation with Co-solvents and Surfactants: For more robust solubilization, a combination of co-solvents and surfactants can be used. A formulation used for in vivo studies in mice provides a good starting point.[6]

-

Example Formulation Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, prepare the vehicle solution consisting of 40% PEG300, 5% Tween® 80, and 45% saline.

-

Add the this compound DMSO stock to the vehicle to achieve a final DMSO concentration of 10% and the desired final this compound concentration. For example, to prepare a 1 mg/mL solution, you could mix 100 µL of a 10 mg/mL this compound in DMSO stock with 400 µL of PEG300, 50 µL of Tween® 80, and 450 µL of saline.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[4] Its mesylate salt exhibits pH-dependent solubility, being slightly soluble in aqueous solutions with a pH between 2 and 5.[1] A 60 mg dose of this compound mesylate is reported to be soluble in 250 mL of water within a pH range of 1.3 to 6.[2]

Q2: What are the best organic solvents for dissolving this compound?

A2: this compound is highly soluble in DMSO and ethanol.[3][4][7] Published data indicates solubility of up to 20 mM in DMSO and 10 mM in ethanol.[5]

Q3: How can I increase the solubility of this compound in my aqueous buffer for in vitro assays?

A3: You can employ several strategies:

-

Lower the pH: If your experiment allows, use a buffer with a pH below 6.0.

-

Use Co-solvents: Prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous buffer. Be mindful of the final solvent concentration and potential for precipitation.

-

Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain this compound in solution.

-

Utilize Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been reported to achieve a solubility of at least 2.5 mg/mL.[3]

Q4: I'm seeing a precipitate in my cell culture media after adding this compound. What should I do?

A4: Precipitation in cell culture can be due to the compound itself or interactions with media components.[8][9] To troubleshoot this compound precipitation:

-

Reduce Final Concentration: Your target concentration may be above the solubility limit in the complex cell culture medium. Try working with a lower concentration.

-

Optimize Dilution: Add the DMSO stock to the media in a dropwise manner while stirring or swirling to ensure rapid dispersion.

-

Use a Carrier: Pre-complexing this compound with a solubilizing agent like HP-β-CD before adding it to the media may prevent precipitation.

-

Check Media Components: High concentrations of salts or proteins in the media can sometimes contribute to the precipitation of hydrophobic compounds.[8]

Q5: How can I quantify the concentration of this compound in my prepared solutions?

A5: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard approach for quantifying this compound. While a specific universal protocol may need to be optimized for your exact buffer composition, a general method would involve:

-

Column: A C18 column is typically used for hydrophobic compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Aqueous Solutions (pH 2-5) | Slightly Soluble | [1] |

| Water (pH > 6) | Insoluble | [4] |

| DMSO | Soluble to 20 mM | [5] |

| Ethanol | Soluble to 10 mM | [5] |

| Acetone | Freely Soluble | [1] |

| Methanol | Freely Soluble | [1] |

| Methylene Chloride | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

Table 2: Example Formulations for Enhanced Aqueous Solubility of this compound

| Formulation Components | Achieved Concentration | Application | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo (mice) | [3][6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo | [3] |

Experimental Protocols